JG-48

Tauopathy Neurodegeneration Protein Homeostasis

JG‑48 is a neutral benzothiazole‑thiazolidinone allosteric modulator of Hsp70/Hsc70 (EC50 = 3.7 μM). Unlike cationic rhodacyanines (MKT‑077, YM‑01), it lacks visible absorbance (535–620 nm), eliminating optical interference in fluorescence polarization, FRET, and live‑cell imaging. Validated in rTg4510 primary neurons and acute hippocampal slices; use with VER‑155008 to dissect chaperone mechanisms. Choose JG‑48 for spectrally clean, pathway‑selective tau degradation studies.

Molecular Formula C20H16F3N3OS2
Molecular Weight 435.48
CAS No. 1627122-26-2
Cat. No. B608185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-48
CAS1627122-26-2
SynonymsJG-48;  JG48;  JG 48
Molecular FormulaC20H16F3N3OS2
Molecular Weight435.48
Structural Identifiers
SMILESO=C1N(CC)/C(S/C1=C2SC3=CC(C(F)(F)F)=CC=C3N/2C)=C/C4=NC=CC=C4
InChIInChI=1S/C20H16F3N3OS2/c1-3-26-16(11-13-6-4-5-9-24-13)29-17(18(26)27)19-25(2)14-8-7-12(20(21,22)23)10-15(14)28-19/h4-11H,3H2,1-2H3/b16-11-,19-17+
InChIKeyAWHRSRSTZWQWDX-PZCBVGOASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JG-48 (CAS 1627122-26-2): A Neutral Allosteric Hsp70 Modulator with Documented Tauopathy Activity


JG-48 (CAS 1627122-26-2) is a synthetic small molecule belonging to the benzothiazole-thiazolidinone class, developed as a neutral analog of rhodacyanine Hsp70 inhibitors [1]. It functions as an allosteric modulator of heat shock protein 70 (Hsp70) and its constitutively expressed paralog heat shock cognate 70 (Hsc70), stabilizing the chaperone-client complex to promote tau protein turnover [2]. JG-48 is cell-permeable and lacks the cationic character and strong visible absorbance that limit earlier-generation compounds, making it particularly suitable for fluorescence-based and cellular imaging applications [3].

Why JG-48 Cannot Be Replaced by Other Hsp70 Modulators: Key Differentiators for Informed Procurement


Hsp70-targeting compounds exhibit distinct binding modes, selectivity profiles, and physicochemical properties that profoundly impact experimental outcomes. ATP-competitive inhibitors like VER-155008 block chaperone function globally [1], while allosteric modulators differentially affect specific co-chaperone interactions [2]. Among allosteric agents, cationic rhodacyanines (MKT-077, YM-01) suffer from mitochondrial sequestration, cytotoxicity, and optical interference due to strong visible absorbance [3]. JG-48 was specifically engineered as a neutral analog to overcome these limitations while preserving tau-lowering efficacy [4]. Substituting JG-48 with a compound from a different mechanistic class or physicochemical series introduces confounding variables that compromise data reproducibility and biological interpretation.

JG-48 Comparative Evidence: Quantified Advantages Over Closest Analogs for Tauopathy and Chaperone Research


JG-48 Reduces Cellular Tau Levels by ∼50% at 30 μM with Structural Specificity Distinguished from Inactive Analog JG-273

JG-48 reduces total tau levels by approximately 50% at 30 μM in HeLa cells overexpressing tau, whereas the closely related analog JG-273 (which lacks the benzyl group essential for binding) shows no tau-lowering activity under identical conditions [1]. This differential activity confirms that tau reduction is driven by specific engagement of the Hsp70 allosteric pocket rather than off-target effects [2].

Tauopathy Neurodegeneration Protein Homeostasis

JG-48 Stabilizes Hsc70-Client Interactions (EC50 = 3.7 μM) Without Competing with ATP Binding, Unlike ATP-Competitive Inhibitor VER-155008

JG-48 stabilizes Hsc70-client interactions with an EC50 of 3.7 ± 0.8 μM in a fluorescence polarization assay [1]. Critically, JG-48 does not compete with ATP for binding to the nucleotide-binding domain (NBD) of Hsc70 [2]. In contrast, VER-155008 is an ATP-competitive inhibitor that arrests the NBD in a half-open conformation and directly blocks ATP binding with an IC50 of 0.5 μM for Hsp70 and 2.6 μM for Hsc70 [3].

Chaperone Biology Allosteric Modulation Biochemical Assays

JG-48 Lacks Strong Visible Absorbance (535–620 nm), Enabling Fluorescence-Based Assays Incompatible with YM-01 and MKT-077

JG-48 and its control analog JG-273 are neutral molecules that lack strong absorbance in the 535–620 nm region [1]. This optical property directly addresses a key limitation of earlier rhodacyanine Hsp70 modulators such as YM-01 and MKT-077, which exhibit strong visible absorbance due to their extended conjugated π-systems and cationic character [2]. The spectral interference of these earlier compounds precludes their use in fluorescence-based assays and cellular imaging applications.

Fluorescence Assays High-Throughput Screening Chemical Probe Development

JG-48 Matches YM-01 Efficacy in Reducing Neuronal Tau at 10 μM in Primary Neurons from rTg4510 Tauopathy Mice

In primary neuronal cultures derived from rTg4510 transgenic mice (a model of tauopathy), treatment with either YM-01 or JG-48 at 10 μM significantly reduced tau levels in tubulin-positive neurons [1]. Quantitative analysis showed comparable tau-lowering efficacy between the two compounds in this ex vivo neuronal system, with no statistically significant difference reported [2].

Primary Neuronal Culture Tau Transgenic Models Neurodegeneration

JG-48 is a Neutral Molecule, Overcoming Cationic Limitations of MKT-077 Including Mitochondrial Sequestration and Membrane Permeability Issues

JG-48 was designed as a neutral analog of the rhodacyanine Hsp70 inhibitor MKT-077 [1]. MKT-077 is a delocalized lipophilic cation that accumulates in mitochondria, exhibits notable toxicity in animal models, and has poor membrane permeability characteristics [2]. The neutral character of JG-48 circumvents these limitations while preserving the allosteric Hsp70-binding pharmacophore [3].

Physicochemical Properties Cellular Uptake Drug Development

JG-48 Restores Long-Term Potentiation Deficits in Hippocampal Slices from rTg4510 Tauopathy Mice

Treatment of acute hippocampal brain slices from rTg4510 transgenic mice with JG-48 restored long-term potentiation (LTP) deficits, a functional measure of synaptic plasticity that is impaired in tauopathy models [1]. This functional rescue correlates with the compound's ability to reduce tau levels in the same ex vivo brain slice system [2].

Synaptic Plasticity Electrophysiology Functional Rescue

JG-48: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Fluorescence-Based High-Throughput Screening for Hsp70 Allosteric Modulators

JG-48's lack of absorbance in the 535–620 nm visible range [1] makes it an ideal tool compound for fluorescence polarization, FRET, and other optical assays that are incompatible with strongly absorbing rhodacyanines like YM-01 and MKT-077. Screening laboratories can employ JG-48 as a validated positive control or reference standard without spectral crosstalk concerns.

Mechanistic Dissection of Hsp70-Mediated Tau Degradation in Cellular and Ex Vivo Models

JG-48's allosteric, non-ATP-competitive mechanism (EC50 = 3.7 μM for stabilizing Hsc70-client interactions) [2] enables selective investigation of client degradation pathways without globally inhibiting chaperone ATPase activity. Combined with the inactive analog JG-273 as a specificity control [3], JG-48 provides a robust chemical biology toolkit for mapping Hsp70 quality control functions in tauopathy models.

Primary Neuronal and Brain Slice Studies in Tauopathy Research

JG-48 has been validated in primary neurons from rTg4510 mice at 10 μM [4] and in acute hippocampal brain slices where it restores LTP deficits [5]. These ex vivo systems represent disease-relevant models for Alzheimer's disease and related tauopathies. JG-48's neutral character and validated ex vivo efficacy make it the preferred Hsp70 modulator for electrophysiology and live-neuron imaging studies.

Comparative Pharmacology Studies Evaluating Allosteric vs. ATP-Competitive Hsp70 Modulation

JG-48 serves as a critical comparator to ATP-competitive inhibitors like VER-155008 (IC50 = 0.5 μM for Hsp70) [6] in studies designed to differentiate the biological consequences of distinct Hsp70 modulation mechanisms. Researchers investigating chaperone-targeted therapeutics can pair JG-48 with VER-155008 to dissect pathway-specific versus global chaperone inhibition effects.

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